molecular formula C7H12ClN3 B1287893 4-(2-Aminoethylamino)pyridine hydrochloride CAS No. 64281-29-4

4-(2-Aminoethylamino)pyridine hydrochloride

Cat. No. B1287893
CAS RN: 64281-29-4
M. Wt: 173.64 g/mol
InChI Key: ASYNXMYDKYHRFD-UHFFFAOYSA-N
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Description

The compound "4-(2-Aminoethylamino)pyridine hydrochloride" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are of significant interest due to their wide range of applications in medicinal chemistry, as they often serve as building blocks for pharmaceuticals and are involved in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. One such method involves the domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which can lead to the formation of functionalized 2-amino hydropyridines and 2-pyridinones . Another approach for synthesizing amino-substituted pyridines, such as 4-amino-2,6-dialkylamino-pyridines, starts from commercially available 2,6-difluoro-3,5-dichloro-pyridine and can be adapted for combinatorial synthesis, which is useful for generating a variety of derivatives .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often investigated using various spectroscopic methods. For instance, the compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was characterized using FTIR, 1HNMR, and UV-Visible spectroscopy, and computational methods such as Density Functional Theory (DFT) were employed to predict its structure . The rearrangement of certain pyridine derivatives can lead to unexpected products, such as the formation of 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)one hydrochloride from ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions, including condensation reactions to form new compounds. For example, the synthesis of novel sulfonamide derivatives from pyridine-4-carboxaldehyde and sulfadiazine involves a condensation reaction . Additionally, the rearrangement of pyridine hydrazinecarboxylate hydrochloride can result in the formation of imidazopyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are crucial for their potential applications. The antimicrobial activity of certain pyridine derivatives can be studied using methods like the disk well diffusion method, and molecular docking studies can provide insights into their interactions with biological targets . The antiviral activity of pyrazolopyridine derivatives against viruses such as Herpes simplex virus type 1 (HSV-1) and Mayaro virus (MAY) has been investigated, demonstrating the biological relevance of these compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(2-Aminoethylamino)pyridine hydrochloride serves as a crucial precursor in synthesizing various heterocyclic compounds due to its ability to participate in diverse chemical reactions. Research emphasizes its role in generating 5H-pyrano[2,3-d]pyrimidine scaffolds, which are significant for medicinal and pharmaceutical applications. The use of hybrid catalysts in these syntheses, including organocatalysts, metal catalysts, and nanocatalysts, highlights the compound's versatility in creating biologically active molecules and potential lead compounds for drug development (Parmar, Vala, & Patel, 2023).

Chemosensing Applications

The role of pyridine derivatives, including 4-(2-Aminoethylamino)pyridine hydrochloride, extends to chemosensing applications. These compounds exhibit high affinity towards various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. Their ability to function as chemosensors underscores their potential in analytical chemistry, offering pathways for designing compounds with high selectivity and sensitivity (Abu-Taweel et al., 2022).

Medicinal Chemistry

Pyridine derivatives, including 4-(2-Aminoethylamino)pyridine hydrochloride, possess a wide range of biological activities, such as antifungal, antibacterial, and anticancer activities. Their structural diversity and functional versatility enable the development of novel therapeutic agents. The compound's medicinal significance is evident in the synthesis of compounds with potent biological activities, contributing to the exploration of new treatments and drugs (Altaf et al., 2015).

Agrochemical Applications

The application of 4-(2-Aminoethylamino)pyridine hydrochloride extends to the field of agrochemistry, where it contributes to the development of novel agrochemicals. By employing Intermediate Derivatization Methods, researchers can discover new pyridine-based agrochemicals with improved efficiency and efficacy. This approach has led to the identification of fungicides, insecticides, and herbicides that play a crucial role in modern agriculture, showcasing the compound's importance in enhancing crop protection strategies (Guan et al., 2016).

Safety And Hazards

4-(2-Aminoethylamino)pyridine hydrochloride is for R&D use only and is not intended for medicinal, household, or other uses . It’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .

properties

IUPAC Name

N'-pyridin-4-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYNXMYDKYHRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590440
Record name N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethylamino)pyridine hydrochloride

CAS RN

64281-29-4
Record name N~1~-(Pyridin-4-yl)ethane-1,2-diamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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